molecular formula C12H11FN2O2 B5366390 1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)urea

1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)urea

Cat. No.: B5366390
M. Wt: 234.23 g/mol
InChI Key: HGOWUXJCGBYIPW-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)urea is an organic compound that features a fluorinated phenyl group and a furan ring connected through a urea linkage

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-9-3-1-4-10(7-9)15-12(16)14-8-11-5-2-6-17-11/h1-7H,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOWUXJCGBYIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)urea typically involves the reaction of 3-fluoroaniline with furan-2-carboxaldehyde to form an intermediate Schiff base, which is then treated with an isocyanate to yield the desired urea derivative. The reaction conditions often include:

    Solvent: Common solvents such as dichloromethane or ethanol.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-Aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease or condition being targeted.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Bromophenyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a bromine atom instead of fluorine.

    1-(3-Methylphenyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and alter its binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.

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